Methyl perfluoropentyl ether
Description
Overview of Highly Fluorinated Ethers and Their Significance in Contemporary Chemistry
Highly fluorinated ethers, a class of organic compounds where most or all hydrogen atoms on the carbon backbone are replaced by fluorine, exhibit a unique combination of properties that make them significant in modern chemistry. The strong carbon-fluorine bond imparts exceptional thermal stability, chemical inertness, and low flammability. vulcanchem.comresearchgate.net These characteristics have led to their use in a variety of specialized applications, including as heat-transfer fluids, solvents for specialty applications, and in the electronics industry for cooling and testing. vulcanchem.comnih.govwikipedia.org In the realm of materials science, the introduction of fluorine atoms can significantly alter the properties of molecules, enhancing lipophilicity and metabolic stability in bioactive compounds. vulcanchem.com Research into highly fluorinated ethers continues to be an active area, driven by the need for high-performance materials with tailored properties for advanced technological applications. epa.govrsc.org
Academic Rationale for Investigating Methyl Perfluoropentyl Ether
The academic interest in this compound stems from its distinct physicochemical properties, which make it a model compound for studying the structure-property relationships of hydrofluoroethers (HFEs). Its use as a component in commercial fluids for heat transfer and as a solvent has prompted research into its fundamental characteristics to ensure its effective and safe application. vulcanchem.comwikipedia.org Investigations into its thermal and physical properties, such as its low viscosity and high dielectric strength, are critical for its application in electronics cooling. vulcanchem.com Furthermore, as a member of the PFAS family, understanding its environmental behavior and persistence is a significant area of academic inquiry. vulcanchem.com
Positioning this compound within the Broader Field of Per- and Polyfluoroalkyl Substances (PFAS) Research
This compound is classified as a per- and polyfluoroalkyl substance (PFAS). vulcanchem.com PFAS are a large and diverse group of synthetic chemicals characterized by the presence of a fully fluorinated carbon chain. nih.gov The defining feature of PFAS is the carbon-fluorine bond, one of the strongest in organic chemistry, which makes these compounds highly resistant to degradation. researchgate.netdeltares.nl
The Organisation for Economic Co-operation and Development (OECD) has defined PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom. michigan.gov this compound, with its C5F11- group, fits this definition. Research within the PFAS field is extensive and focuses on their presence, fate, and transport in the environment, as well as their potential effects on human health. nih.govchemours.com While much of the historical research has focused on long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), there is growing interest in the behavior of shorter-chain and ether-containing PFAS like this compound. deltares.nlmst.dk Studies have shown that some ether-PFAS can degrade to form more persistent perfluoroalkyl acids. vulcanchem.com The environmental persistence of this compound, with a reported half-life exceeding 50 years in soil, and its degradation to compounds like perfluoropentanoic acid (PFPeA), places it firmly within the scope of ongoing PFAS research. vulcanchem.com
Historical Development and Evolution of Research on Fluorinated Ethers
The development of fluorinated ethers is a subset of the broader history of organofluorine chemistry, which began with the isolation of fluorine in 1886 by Henri Moissan. researchgate.net The initial synthesis of fluorinated organic compounds was challenging due to the high reactivity of fluorine. A significant advancement in the commercial production of fluorinated compounds was the development of electrochemical fluorination (ECF).
Hydrofluoroethers (HFEs) were developed as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). wikipedia.org The first commercial perfluoroalkyl ether, a poly(hexafluoropropene oxide), was produced by DuPont in 1966. The 3M company was also a key developer of HFEs. wikipedia.org These compounds were designed to have zero ozone depletion potential and lower global warming potentials compared to their predecessors. nih.govwikipedia.org Research into HFEs has been driven by the need for environmentally acceptable high-performance fluids for applications such as precision cleaning, heat transfer, and as refrigerants. nih.govwikipedia.orgrsc.org This has led to extensive studies on their synthesis, physicochemical properties, and environmental fate. rsc.org
Detailed Research Findings
Physicochemical Properties of this compound
The unique properties of this compound are a direct result of its molecular structure, which combines a fully fluorinated pentyl chain with a methyl ether group.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane | vulcanchem.com |
| CAS Number | 181214-74-4 | vulcanchem.com |
| Molecular Formula | C6H3F11O | vulcanchem.com |
| Molecular Weight | 300.07 g/mol | vulcanchem.com |
| Boiling Point | 133 °C (predicted) | vulcanchem.com |
| Density | 1.532 g/cm³ (predicted) | vulcanchem.com |
| Flash Point | -29.6°C | vulcanchem.com |
| Pour Point | < -100°C | vulcanchem.com |
| Viscosity (cSt) | 0.38 | vulcanchem.com |
| Dielectric Strength | 25 kV | vulcanchem.com |
| Solubility in Water | 95 ppm (negligible) | vulcanchem.com |
Note: Some values are predicted and may vary based on experimental conditions.
Synthesis of this compound
The synthesis of fluorinated ethers like this compound typically involves specialized fluorination techniques. One common method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. vulcanchem.com For fluorinated ethers, this can involve the deprotonation of a fluorinated alcohol followed by reaction with a methylating agent. vulcanchem.com Another approach is through fluoroalkylation reactions. vulcanchem.com This can include the reaction of perfluorinated alcohols with methylating agents or through electrochemical fluorination (ECF) of a hydrocarbon ether precursor. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPBXYQMWDFSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11OCH3, C6H3F11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxy- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895412 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181214-74-4 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactions of Methyl Perfluoropentyl Ether
Synthetic Pathways for Perfluorinated Methyl Ethers
The synthesis of methyl perfluoropentyl ether and other perfluorinated methyl ethers involves specialized methods due to the unique properties conferred by the high degree of fluorination. The strong electron-withdrawing nature of perfluoroalkyl groups significantly influences the reactivity of adjacent functional groups, often requiring adaptation of classical synthetic routes.
Classical Ether Synthesis Approaches Adapted for Fluorinated Analogues
Traditional ether synthesis methods can be adapted for the preparation of fluorinated ethers, although the reaction conditions and choice of reagents must be carefully considered to overcome the challenges posed by the fluorine atoms. fluorine1.ru
The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide with an alkyl halide. libretexts.org In the context of fluorinated ethers, this typically involves reacting a fluorinated alcohol with a methylating agent. For instance, this compound can be synthesized by the reaction of perfluoropentanol with methyl iodide in the presence of a base like potassium hydroxide. vulcanchem.com The Williamson synthesis is versatile, and variations can be employed, such as using silver oxide (Ag2O) as a mild base, which allows the reaction to proceed directly from the alcohol without pre-forming the alkoxide. libretexts.org
However, the high acidity of fluorinated alcohols can lead to challenges. The resulting fluorinated alkoxides are less nucleophilic than their non-fluorinated counterparts, which can slow down the reaction rate. To circumvent this, highly electrophilic alkylating agents are often necessary. umich.edu The choice of the halide in the alkylating agent also plays a role, with the reactivity increasing in the order of chloride < bromide < iodide. fluorine1.ru
A key consideration in synthesizing unsymmetrical ethers like this compound is to select the pathway that involves the less sterically hindered halide partner to favor the desired SN2 reaction over potential elimination reactions. libretexts.org
Alkylation of fluorinated alcohols with reagents other than alkyl halides is a common and effective strategy. Dialkyl sulfates, such as dimethyl sulfate, are powerful alkylating agents that can effectively methylate polyfluoroalkanols in the presence of a base. fluorine1.ru For example, methyl and ethyl ethers of halogenated isopropanols have been successfully synthesized using this method. fluorine1.ru
Diazomethane (B1218177) also serves as a reagent for the methylation of fluorinated alcohols. fluorine1.rufluorine1.ru This reaction typically proceeds at low temperatures and can yield the corresponding methyl ether. fluorine1.ru For instance, 2,2,2-trifluoroethanol (B45653) reacts with diazomethane to produce methyl-2,2,2-trifluoroethyl ether. fluorine1.ru
Another approach involves the use of tosylates. A fluorinated alcohol can be converted to a tosylate, which is then reacted with a methoxide (B1231860) source to yield the methyl ether. fluorine1.ru This two-step process has been shown to produce high-purity ethers with good yields. fluorine1.ru
| Alkylating Agent | Substrate Example | Product Example | Yield | Reference |
| Dimethyl Sulfate | 1,1,1,3,3,3-Hexafluoroisopropanol | Methyl 1,1,1,3,3,3-hexafluoroisopropyl ether | - | fluorine1.ru |
| Diazomethane | 2,2,2-Trifluoroethanol | Methyl-2,2,2-trifluoroethyl ether | 27% | fluorine1.ru |
| Methyl Tosylate | 1H,1H,7H-Trihydroperfluoroheptanol | Methyl 1H,1H,7H-trihydroperfluoroheptyl ether | - | fluorine1.ru |
Addition reactions provide a pathway to introduce a perfluoroalkyl group into a molecule that already contains an ether linkage. fluorine1.ru One such method is the radical addition of polyfluoroalkyl iodides to alkenes. fluorine1.rufluorine1.ru This reaction can be initiated photochemically or with a radical initiator. researchgate.netmdpi.com For example, the addition of n-perfluorobutyl iodide to a vinyl ether can yield the corresponding fluorinated ether. fluorine1.ru This method is particularly useful for synthesizing complex fluorinated molecules. fluorine1.ru
Another type of addition reaction involves the reaction of perfluoroolefins with alcohols in the presence of a base. sibran.ru For example, tetrafluoroethylene (B6358150) can react with aliphatic alcohols to produce partially fluorinated ethers. sibran.ru
The intermolecular dehydration of alcohols to form ethers is a well-established method, typically catalyzed by a strong acid like sulfuric acid. libretexts.org However, this method is generally less successful for fluorinated alcohols. fluorine1.rufluorine1.ru The electron-withdrawing nature of the fluoroalkyl group makes the alcohol less prone to protonation and subsequent dehydration. fluorine1.ru Attempts to dehydrate fluorinated alcohols like 2,2,2-trifluoroethanol and 3,3,3-trifluoropropanol using this method have been reported as unsuccessful. fluorine1.rufluorine1.ru
Despite these challenges, some success has been achieved under specific conditions. For example, heating a mixture of ethanol (B145695) and a fluorinated alcohol in the presence of sulfuric acid has been shown to produce the corresponding ethyl ether, albeit in moderate yields. fluorine1.ru The use of solid acid catalysts like Nafion-H, a perfluoroalkanesulfonic acid resin, has also been shown to be effective for the bimolecular dehydration of alcohols to ethers. worldscientific.com
Advanced Synthetic Strategies for Perfluoroisobutyl Methyl Ether Analogues
The synthesis of branched perfluorinated ethers, such as analogues of perfluoroisobutyl methyl ether, often requires more advanced and specific synthetic strategies.
One notable method is the direct fluorination of hydrocarbon precursors. rsc.org For example, perfluoro-(2,2-dimethylbutyl methyl ether) has been synthesized by the direct fluorination of the corresponding alkanol. rsc.org Another approach involves the fluorination of partially fluorinated intermediates. A patented method for producing perfluorobutyl methyl ether involves the fluorination of heptafluoroisobutenyl methyl ether with a fluorine-nitrogen gas mixture at low temperatures. google.com
The synthesis of fluorinated ethers can also be achieved through cascade reactions promoted by visible light photoredox catalysis, which allows for the construction of complex molecules under mild conditions. researchgate.netnih.gov Additionally, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-O bonds between (hetero)aryl bromides and fluorinated alcohols, providing access to a wide range of fluoroalkyl aryl ethers. acs.org
Advanced Synthetic Strategies for Perfluoroisobutyl Methyl Ether Analogues
Multi-Step Synthesis Utilizing Hexafluoropropylene and Chloroformates
The synthesis of perfluorinated ethers and their precursors often involves the strategic use of highly reactive fluorinated building blocks like hexafluoropropylene (HFP) and its epoxide, hexafluoropropylene oxide (HFPO). A common route to perfluoroalkyl vinyl ethers, which are related to saturated perfluoroalkyl ethers, involves the reaction of a perfluorinated acid fluoride (B91410) with HFPO. fluorine1.rugoogleapis.com This initial step, typically catalyzed by a fluoride ion source such as an alkali metal fluoride, forms a perfluoro-2-alkoxy-propionyl fluoride. fluorine1.ru
A method for synthesizing heptafluoroisobutyrate, a related perfluorinated ester, involves a one-pot reaction of a chloroformate with hexafluoropropylene, facilitated by a fluoride salt in an aprotic solvent. google.com For instance, methyl chloroformate can react with HFP in this manner. google.com This process is foundational for creating the perfluorinated carbon backbone that can subsequently be modified to yield the final ether product. While this specific pathway directly to this compound is not detailed in the available literature, the principles of reacting HFP with a chloroformate to build a fluorinated ester intermediate are well-established. google.com
Role of Intermediate Compounds in Synthetic Routes (e.g., Heptafluoroisobutyryl Chloride)
Intermediate compounds are crucial in bridging the gap between simple starting materials and the complex final structure of fluorinated ethers. Acyl fluorides and chlorides, such as perfluoroacyl fluorides, are key intermediates. For example, in the synthesis of perfluorovinyl ethers, a perfluorinated acid fluoride is first generated, which is then converted to a salt and pyrolyzed to yield the vinyl ether. googleapis.com
Heptafluoroisobutyryl chloride serves as a critical intermediate in the production of related compounds like perfluoroisobutyronitrile. google.com Its precursor, a heptafluoroisobutyrate ester, is formed from the reaction of hexafluoropropylene and a chloroformate. google.com This ester can then be converted to other functional groups. In the context of ether synthesis, an intermediate like a perfluoroacyl fluoride or chloride would be essential for reaction with an alkoxide or for further modification and eventual etherification. The synthesis of perfluoro(alkoxyalkanoyl) fluorides, which are direct precursors to perfluorinated vinyl ethers, highlights the importance of these acyl fluoride intermediates. agc.com
Methylation Reagents and Alkali Metal Fluoride Catalysis
The final step in synthesizing this compound would involve introducing the methyl group. This is typically achieved using a methylation reagent. A classic approach is the Williamson ether synthesis, where an alkali metal alcoholate reacts with an alkyl halide. fluorine1.ru In this case, a perfluoropentanol-derived alcoholate would react with a methylating agent like methyl iodide. Another route involves reacting fluorinated alcohols with diazomethane. fluorine1.ru
Alkali metal fluorides (e.g., CsF, KF) play a vital catalytic role in many stages of fluorinated ether synthesis. They are used to facilitate the reaction between perfluorinated acyl fluorides and hexafluoropropylene oxide (HFPO). fluorine1.ru The fluoride ion initiates the anionic ring-opening of HFPO, which is a key step in building longer perfluoroether chains. google.comresearchgate.net The choice of the alkali metal fluoride and solvent can significantly influence the reaction, with cesium fluoride often showing high efficacy in aprotic solvents like tetraethylene glycol dimethyl ether (tetraglyme). google.comresearchgate.net Furthermore, new catalytic concepts like Hydrogen Bonding Phase Transfer Catalysis (HB-PTC) utilize chiral urea (B33335) catalysts to solubilize and activate alkali metal fluorides for asymmetric fluorination reactions, highlighting the ongoing innovation in this area. ox.ac.uk
Catalytic Approaches in Ether Synthesis
Enzyme-Inspired Catalysis for Ether Formation (e.g., Palladium-Containing SOX Catalysts)
Inspired by the precise positioning of reactants in natural enzymes, chemists have developed innovative catalysts to streamline ether synthesis. Researchers at the University of Illinois Urbana-Champaign created self-assembling small-molecule catalysts containing palladium, which they named SOX (sulfoxide-oxazoline). Current time information in Bangalore, IN.illinois.edu A specific version, Sven-SOX, was engineered with precise geometry and electronic properties to cleave a carbon-hydrogen bond in an alkene and align it perfectly with an alcohol. Current time information in Bangalore, IN.illinois.edu This proximity and positioning bypass the need for harsh conditions or pre-activating the alcohol, allowing for the efficient formation of ethers under mild conditions. Current time information in Bangalore, IN.illinois.edu This method has proven to be very general, enabling the synthesis of over 130 different ethers, including sterically bulky ones that are difficult to produce via traditional methods. Current time information in Bangalore, IN.illinois.edu The catalyst system often involves Pd(OAc)₂ with a SOX ligand and can be tuned with additives like diphenylphosphinic acid to optimize reactivity. nih.gov
Other Catalytic Systems for Fluorinated Ether Synthesis
Beyond the Williamson synthesis, transition-metal-catalyzed cross-coupling reactions are powerful methods for forming the C-O bond in fluorinated ethers.
Palladium-Catalyzed Systems : These are widely used for coupling (hetero)aryl halides with fluorinated alcohols. acs.org A highly effective protocol uses the commercially available precatalyst tBuBrettPhos Pd G3 with a cesium carbonate base, which features short reaction times and excellent functional group tolerance. acs.org Other palladium catalysts combined with ligands like Xantphos have been successful in synthesizing allenic aromatic ethers from phenols and allenylic carbonates. nih.gov
Copper-Catalyzed Systems : The Chan-Lam coupling, which uses a copper catalyst to react aryl boronic acids with alcohols, is a viable method for preparing fluoroalkyl aryl ethers. acs.org Copper(I) fluoroalkoxide complexes have also been used to react with aryl bromides. acs.org
Nickel-Catalyzed Systems : Nickel(II) complexes are being investigated for the direct C-H functionalization of aromatic compounds with fluorinated alcohols like trifluoroethanol (TFE). chemistryviews.org This approach avoids the need for pre-functionalized starting materials and leverages a more earth-abundant metal. chemistryviews.org Mechanistic studies suggest the reaction proceeds through a Ni(III)/Ni(I) redox cycle. chemistryviews.org
Table 1: Overview of Catalytic Systems for Fluorinated Ether Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Sven-SOX | Enzyme-Inspired C-H Activation | Alkenes, Alcohols | Mild conditions, high generality, positions reactants for ether formation. | Current time information in Bangalore, IN.illinois.edu |
| tBuBrettPhos Pd G3 / Cs₂CO₃ | Cross-Coupling | (Hetero)aryl bromides, Fluorinated alcohols | Short reaction times, broad functional group tolerance. | acs.org |
| Copper Catalyst | Chan-Lam Coupling | Aryl boronic acids, Fluorinated alcohols | Mild conditions for synthesizing trifluoroethyl aryl ethers. | acs.org |
| Nickel(II) Complexes | C-H Functionalization | Aromatic compounds, Trifluoroethanol (TFE) | Uses earth-abundant metal, avoids pre-functionalized substrates. | chemistryviews.org |
Reactivity and Reaction Mechanisms of this compound and Related Structures
Per- and polyfluoroalkyl substances (PFAS), including fluorinated ethers, are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. mdpi.com Consequently, ethers like this compound are generally unreactive towards many common reagents, including dilute acids, bases, halogens, and nucleophiles. openstax.orglibretexts.org
The primary reaction that ethers undergo is cleavage of the C-O bond by strong acids, typically aqueous hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The reaction mechanism depends on the structure of the groups attached to the ether oxygen and proceeds via a protonated ether intermediate.
SN2 Mechanism : If the ether has only primary or secondary alkyl groups, the reaction follows an SN2 pathway. The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon atom. openstax.orglibretexts.org For this compound, the attack would occur on the methyl carbon, as it is significantly less hindered than the perfluorinated pentyl carbon. This would yield methanol (B129727) and a perfluoropentyl halide. The presence of the electron-withdrawing perfluoroalkyl group makes the ether oxygen less basic, likely requiring harsh conditions for the initial protonation step.
SN1 or E1 Mechanism : If one of the alkyl groups is tertiary, benzylic, or allylic, the C-O bond cleavage can proceed through a more stable carbocation intermediate via an SN1 or E1 mechanism. openstax.orglibretexts.org These reactions are often faster and occur under milder conditions. openstax.org
The ether oxygen in perfluoroalkyl ether structures has been shown to increase the bond dissociation energy of C-F bonds on adjacent carbons, making them more resistant to certain degradation pathways. nih.govacs.orgresearchgate.net However, cleavage of the ether C-O bond itself can be a significant degradation route, for example, when initiated by hydrated electrons or in the presence of certain metal ions. nih.govacs.orgresearchgate.netasme.org
Carbon-Oxygen Bond Cleavage Reactions
The cleavage of the C-O bond in ethers is a fundamental reaction in organic synthesis, but for perfluoroalkyl ethers like this compound, this process is exceptionally challenging. The strong inductive effect of the perfluoropentyl group strengthens the ether linkage, making it resistant to many common cleavage reagents.
Reactions with Strong Acids (e.g., Hydrogen Halides)
The standard method for cleaving non-fluorinated ethers involves treatment with strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). scilit.comcommonorganicchemistry.comlibretexts.org The reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. stackexchange.comdoubtnut.com This can occur through either an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alkyl groups. stackexchange.comlibretexts.org
For this compound, the reaction would involve the protonation of the ether oxygen to form an oxonium ion intermediate. Following this, a nucleophilic attack would theoretically occur on the methyl group (an Sₙ2 pathway) due to the extreme instability of a primary perfluorinated carbocation that would be required for an Sₙ1 pathway at the perfluoropentyl carbon.
However, the perfluoropentyl group's powerful electron-withdrawing nature deactivates the ether oxygen, making protonation more difficult than in hydrocarbon ethers. vulcanchem.com Furthermore, the C-O bond is significantly strengthened. Consequently, cleavage of this compound with strong acids like HI or HBr is expected to require extremely harsh conditions, and there is a lack of specific published data detailing such a reaction. Studies on the thermal decomposition of related perfluoroalkyl ether carboxylic acids (PFECAs) indicate that C-O bond cleavage is rare without the presence of potent reagents. acs.org
Demethylation Reactions (e.g., using Lewis Acids, Thiolate Ions, Organoamides)
Various reagents are known to demethylate aryl methyl ethers, but their efficacy on perfluoroalkyl methyl ethers is not well-documented.
Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving standard ethers, even at low temperatures. commonorganicchemistry.comwikipedia.org The mechanism involves the formation of a Lewis acid-base adduct with the ether oxygen, which facilitates the cleavage. wikipedia.org While BBr₃ is a powerful reagent, its reaction with the highly stable this compound has not been specifically described in the literature. The reduced basicity of the ether oxygen in C₅F₁₁OCH₃ would likely necessitate more forcing conditions than for typical ethers.
Organoamides: Alkali organoamides have also been developed as efficient deprotecting agents for methyl ethers. researchgate.net However, their reactivity towards the highly fluorinated this compound remains uninvestigated.
Microwave-Assisted Demethylation
Microwave irradiation has been shown to accelerate the demethylation of aryl methyl ethers, often in the presence of reagents like pyridine (B92270) hydrochloride or ionic liquids. thieme-connect.deresearchgate.net This technique can significantly reduce reaction times compared to conventional heating. tsijournals.com For example, the demethylation of aryl methyl ethers with lithium chloride in dimethylformamide (DMF) is facilitated by microwave heating. libretexts.org While these methods are effective for standard ethers, their applicability to the robust C-O bond in this compound has not been reported in scientific literature.
Biological Demethylation Pathways
The biotransformation of PFAS, including ethers, is an area of active research. Demethylation is a known metabolic pathway for some compounds, often catalyzed by cytochrome P450 enzymes. wikipedia.org Research has shown that O-demethylation of certain fluoromethyl ethers can occur in human liver microsomes. nih.govresearchgate.net This suggests that enzymatic pathways for cleaving the C-O bond in some fluorinated ethers exist. However, specific studies on the biological demethylation of this compound are not available. The high stability and unique electronic properties of this compound make it uncertain whether it would be a substrate for common demethylating enzymes.
Oxidative Reactions and Decomposition Pathways
The oxidative stability of this compound is high, but like other hydrofluoroethers (HFEs), it can be degraded in the atmosphere.
Atmospheric Oxidation Mechanisms (e.g., OH-Initiated Reactions)
The primary atmospheric degradation pathway for hydrofluoroethers is initiated by reaction with hydroxyl (OH) radicals. nih.govnih.gov For this compound, the most likely point of attack is the abstraction of a hydrogen atom from the methoxy (B1213986) (-OCH₃) group, as the C-H bonds are significantly weaker than the C-F and C-O bonds.
The general mechanism is as follows: C₄F₉CF₂OCH₃ + •OH → C₄F₉CF₂OCH₂• + H₂O
The resulting radical (C₄F₉CF₂OCH₂•) then reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical: C₄F₉CF₂OCH₂• + O₂ → C₄F₉CF₂OCH₂OO•
The subsequent fate of this peroxy radical is complex and can lead to a variety of degradation products. Theoretical studies on similar perfluorinated ethers, such as perfluoromethyl vinyl ether, predict the formation of stable end-products like perfluorinated methyl formate (B1220265) (CF₃OCFO) and carbonyl fluoride (COF₂). rsc.orgcaltech.edu It is expected that the atmospheric oxidation of this compound would ultimately lead to the formation of perfluoropentanoyl fluoride (C₄F₉C(O)F) and other smaller fluorinated fragments.
While specific kinetic data for this compound is scarce, studies on analogous hydrofluoroethers provide insight into its likely atmospheric lifetime. The rate constants for the reaction of OH radicals with various HFEs have been measured, showing a strong dependence on the structure. The presence of C-H bonds is the primary determinant of reactivity.
| Compound | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| CF₃CH₂OCH₃ | (5.7 ± 0.8) x 10⁻¹³ nih.gov |
| CF₃CH₂OCHF₂ | (9.1 ± 1.1) x 10⁻¹⁵ nih.gov |
| CF₃CHFCF₂OCH₂CH₃ | (1.47 ± 0.13) x 10⁻¹³ nih.gov |
| n-C₂F₅CF(OCH₃)CF(CF₃)₂ | 1.75 years (calculated atmospheric lifetime) nih.gov |
The data indicates that HFEs with a -OCH₃ group react much faster than those with only -OCHF₂ groups, underscoring that the primary reaction site is the methyl group. Based on these findings, this compound is expected to have an atmospheric lifetime determined by its reaction with OH radicals, leading to its eventual breakdown in the environment.
Thermal Decomposition Characteristics and Products (e.g., Hydrogen Fluoride, Fluorocarbon Organic Compounds)
The thermal stability of this compound is a critical characteristic, particularly in applications involving high temperatures. When subjected to elevated temperatures, hydrofluoroethers like this compound can decompose. The primary decomposition products are typically toxic hydrogen fluoride (HF) and various fluorocarbon organic compounds. fluorochemie.com
Studies on similar perfluoroalkyl ether structures provide insight into the decomposition pathways. For instance, the thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs) has been observed at temperatures as low as 150 °C. nih.gov The decomposition of these compounds often involves the cleavage of the C-O ether bond. nih.gov Theoretical calculations on perfluorinated carboxylic acids (PFCAs) suggest that thermal decomposition can proceed through the elimination of HF from the acid head group, leading to the formation of a perfluorinated α-lactone intermediate. This intermediate is short-lived and degrades into perfluorinated acyl fluorides and carbon monoxide (CO), effectively shortening the perfluorinated chain. rsc.org In the presence of water vapor, these acyl fluorides can hydrolyze to form PFCAs, creating a cycle that can lead to complete mineralization to HF, CO, carbon dioxide (CO2), carbonyl fluoride (COF2), and difluorocarbene (CF2). rsc.org
For methyl fluoroformate (FC(O)OCH3), a related compound, thermal decomposition has been observed to proceed through two different channels: a unimolecular decomposition favored at higher temperatures and a bimolecular channel at lower temperatures. conicet.gov.ar The unimolecular pathway for FC(O)OCH3 has a rate constant of k = (5.3 ± 0.5) x 10¹⁵ exp[(-246 ± 10 kJ mol⁻¹)/RT] s⁻¹, while the bimolecular channel has a rate constant of k = (1.6 ± 0.5) x 10¹¹ exp[(-148 ± 10 kJ mol⁻¹)/RT] s⁻¹ (mol L)⁻¹. conicet.gov.ar
Decomposition in the Presence of Alcohols and Water
The decomposition of this compound can be influenced by the presence of other substances, such as alcohols and water. Research on methyl perfluoroalkyl ethers has shown that they can react with isopropyl alcohol (IPA), although the reaction is very slow at room temperature, with products forming at a rate of approximately 1 ppm per year. udayton.edu
A proposed pathway for the decomposition of methyl perfluorobutyl ethers in the presence of IPA involves a slower initial step that generates isopropyl methyl ether (IME), hydrogen fluoride (HF), and perfluoro-n-butyryl fluoride. udayton.edu This is followed by a faster second step where the perfluoro-n-butyryl fluoride reacts with IPA to produce the corresponding ester and more HF. udayton.edu An alternative mechanism suggests an initial protonation of the methyl perfluoroalkyl ether, forming an oxonium ion that then reacts with available nucleophiles. udayton.edu
The presence of water can also play a role in the decomposition process. Theoretical studies on the decomposition of perfluorinated carboxylic acids indicate that in the presence of water vapor, perfluorinated acyl fluorides formed during thermal decomposition can hydrolyze to PFCAs, facilitating further breakdown. rsc.org
Reaction Kinetics and Mechanistic Investigations
Experimental Determination of Reaction Rates and Product Formation
Experimental studies have been conducted to determine the reaction rates and identify the products of methyl perfluoroalkyl ether decomposition. In the reaction with isopropyl alcohol, the rate of product formation was measured using techniques such as ion-selective electrodes for fluoride ions, Karl Fisher coulometric titrations for water content, and ¹H and ¹⁹F NMR spectroscopy for product identification and rate studies. udayton.edu These experiments revealed that the decomposition of methyl perfluoroalkyl ether is very slow at ambient temperatures. udayton.edu
The following table summarizes the identified products from the reaction of methyl perfluorobutyl ether with isopropyl alcohol:
| Reactants | Products |
| Methyl perfluorobutyl ether, Isopropyl alcohol | Isopropyl methyl ether, Hydrogen fluoride, Perfluoro-n-butyryl fluoride, Corresponding ester |
Kinetic Studies in Different Phases (e.g., Gas Phase, Microdroplets)
Kinetic studies of similar ethers have been performed in various phases. In the gas phase, the reaction of methyl n-propyl ether with OH radicals, NO₃ radicals, and Cl atoms has been investigated. nih.gov The rate constants at room temperature (293 ± 2 K) were determined to be (9.91 ± 2.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for the reaction with OH, (1.67 ± 0.32) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for the reaction with NO₃, and (2.52 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for the reaction with Cl. nih.gov These studies indicate that the dominant atmospheric loss process for this ether is its reaction with OH radicals. nih.gov
The study of reaction kinetics in aqueous microdroplets has also garnered attention. Research on the condensation reaction of pyruvic acid in acidic aqueous microdroplets has shown that reactivity is controlled by coupled interfacial reactions and gas-phase partitioning. rsc.org This highlights the complex nature of reactions occurring in microdroplet environments. rsc.org
Influence of Reaction Conditions on Pathway Selectivity
The conditions under which a reaction occurs can significantly influence the preferred decomposition pathway. For the decomposition of methyl perfluoroalkyl ethers in the presence of isopropyl alcohol, theoretical calculations have shown that the transition state of the reaction is affected by the number of solvent molecules. udayton.edu For instance, the addition of a second IPA molecule to the transition state increases the methyl C to alcohol O distance, leading to a less demanding reorganization and a smaller decrease in entropy. udayton.edu
In the case of acidic cleavage of ethers, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com Ethers with primary alkyl groups tend to undergo cleavage via an SN2 mechanism, while those with tertiary alkyl groups favor an SN1 pathway. masterorganicchemistry.com The choice of acid also plays a role; for example, hydroiodic acid generally leads to a faster reaction rate than hydrobromic acid. wikipedia.org
Advanced Analytical Characterization and Detection of Methyl Perfluoropentyl Ether
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating methyl perfluoropentyl ether from complex matrices. The choice of technique is dictated by the sample matrix, required sensitivity, and the analytical objective, whether it be quantification or purification.
Gas chromatography is a viable technique for the analysis of volatile and semi-volatile fluorinated compounds like this compound. While less common than liquid chromatography for many PFAS, GC-based methods are effective for specific classes, including fluoroethers. restek.com The analysis of related alkoxy-substituted perfluorocompounds by gas-liquid chromatography (GLC) has been demonstrated, indicating the stability and suitability of these compounds for GC analysis. google.com
Modern GC systems coupled with mass spectrometry (GC-MS) can analyze perfluoroethers without the need for chemical derivatization. restek.com The selection of the column is critical; mid-polarity columns, such as those containing trifluoropropyl functional groups, are often employed. For instance, an Rtx-200ms column has been successfully used in the thermal desorption-GC-MS analysis of perfluoroether carboxylic acids (PFECAs) and their thermolysis products, which include perfluoroethers (PFEs). restek.com Instrument software is used for controlling the GC parameters, data acquisition, and processing of the resulting chromatograms.
Table 1: Illustrative GC Parameters for Analysis of Volatile Fluorinated Ethers
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Column Flow | 1.0 - 1.5 mL/min (constant flow) | Optimizes separation efficiency and peak shape. |
| Column Type | Rxi®-1301Sil MS, Rtx-200ms | Provides selectivity for polarizable, fluorine-containing compounds. restek.comgcms.cz |
| Oven Program | Start at 40-50 °C, ramp at 10-15 °C/min to 300-320 °C | Separates compounds based on their boiling points and interactions with the stationary phase. gcms.cz |
| Detector | Mass Spectrometer (MS) | Provides identification and quantification. |
This table presents a generalized set of parameters. Method development and optimization are required for the specific analysis of this compound.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent and powerful technique for analyzing the majority of PFAS, including ether-containing species. europa.eulcms.cz The European Union's Drinking Water Directive (DWD) includes perfluoroalkylether moieties in its definition of PFAS, underscoring the importance of LC-based methods for their monitoring. europa.eu UPLC and UHPLC systems, which use smaller particle size columns, offer faster analysis times and higher resolution compared to traditional HPLC. acs.orgresearchgate.net
A primary challenge in the LC analysis of some fluorinated compounds is achieving sufficient retention on conventional reversed-phase columns (like C18), especially for shorter-chain or more polar analytes. restek.comhalocolumns.com To overcome this, specialized stationary phases have been developed, including those with polar-embedded groups or hybrid materials combining hydrophilic interaction liquid chromatography (HILIC) and ion-exchange functionalities. restek.comshodex.com For neutral species like this compound, reversed-phase chromatography is generally effective. The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. acs.orgshodex.com
Table 2: Typical LC/UPLC System Configuration for PFAS Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Analytical Column | Reversed-Phase C18, Fluorinated Phase, or Polar-Embedded | To retain and separate PFAS based on hydrophobicity. ymcamerica.comchromatographyonline.com |
| PFAS Delay Column | Installed between mixer and injector | To chromatographically separate background PFAS contamination from the LC system. restek.com |
| Mobile Phase A | Water with buffer (e.g., ammonium acetate) | The weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Methanol or Acetonitrile | The strong solvent used to elute analytes from the column. shodex.com |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UPLC/HPLC. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and method sensitivity. |
| Column Temperature | 30 - 50 °C | To ensure reproducible retention times and improve peak shape. |
This table provides a general overview. Specific conditions must be optimized for this compound.
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis and screening of compounds, including fluorinated substances. uad.ac.id It can be used to monitor reaction progress, assess sample purity, and as a tool for developing separation methods for flash chromatography or HPLC. silicycle.comliberty.edu HPTLC utilizes plates with smaller, more uniform particles, resulting in higher resolution, greater sensitivity, and improved reproducibility compared to conventional TLC. uad.ac.id
For a compound like this compound, both normal-phase and reversed-phase TLC can be employed. silicycle.com In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. In reversed-phase TLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile and water. silicycle.com The choice between them depends on the polarity of the target analyte and potential interferences. Visualization of the separated spots can be achieved using various techniques, though for non-UV active, fluorinated compounds, specific staining reagents may be necessary.
Table 3: Potential TLC Systems for Screening this compound
| Parameter | Normal-Phase TLC | Reversed-Phase TLC |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | RP-18 F₂₅₄s |
| Mobile Phase (Solvent System) | Hexane / Ethyl Acetate mixtures | Methanol / Water or Acetonitrile / Water mixtures. silicycle.com |
| Application | Qualitative screening, reaction monitoring. | Separation of moderately polar to non-polar compounds. |
| Detection | UV light (if chromophore present), Iodine vapor, or specific stains (e.g., potassium permanganate). | UV light (if chromophore present), Iodine vapor. |
The systems are illustrative and require experimental validation for the target compound.
When larger quantities of this compound are needed in a purified form, for use as an analytical standard or for further studies, preparative or flash chromatography is employed. Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the column, speeding up the separation process. acs.org
The selection of the stationary phase is crucial for successful purification. While standard silica gel can be effective, specialized fluorinated stationary phases offer unique selectivity for fluorine-containing molecules and can significantly enhance purification. chromatographyonline.comsilicycle.com These "fluorous" phases can separate compounds based on their fluorine content, allowing for efficient isolation of fluorinated molecules from non-fluorous reagents or byproducts. silicycle.com The choice of solvent system is optimized using analytical techniques like TLC to achieve the best separation. silicycle.com
Table 4: Stationary Phases for Preparative and Flash Chromatography of Fluorinated Compounds
| Stationary Phase | Type | Primary Application |
|---|---|---|
| SiliaBond Fluorochrom (FCM) | Fluorinated Phase | Separation of fluorine-containing molecules from non-fluorous ones. silicycle.com |
| SiliaBond Tridecafluoro (TDF) | Fluorinated Phase | Primarily used to separate fluorinated molecules and in fluorous solid-phase extraction (FSPE). silicycle.com |
| SiliaBond Pentafluorophenyl (PFP) | Fluorinated Phase | Separation of molecules bearing fluorine atoms; higher selectivity for aromatics. silicycle.com |
| Silica Gel (60 Å) | Normal Phase | Standard, cost-effective option for general-purpose purification. silicycle.com |
| C18-functionalized Silica | Reversed Phase | Used for purifying compounds from polar solvents or impurities. |
Selection is based on the specific properties of the target compound and the impurities to be removed.
Mass Spectrometry (MS) Based Detection and Structural Elucidation
Mass spectrometry is an indispensable tool for the detection of this compound, providing high sensitivity and selectivity, as well as structural information for definitive identification. uomosul.edu.iq It is almost always used in conjunction with a chromatographic separation technique.
Hyphenated techniques, which couple a separation method with a mass spectrometer, are the state-of-the-art for trace analysis of organic compounds like this compound in complex environmental and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS. For this compound, electron impact (EI) ionization would likely produce a characteristic fragmentation pattern that can be used for identification by matching against a spectral library or through interpretation. uomosul.edu.iq Chemical ionization (CI) is a softer ionization technique that could be used to enhance the abundance of the molecular ion, confirming the compound's molecular weight. restek.com GC-MS is particularly useful for differentiating isomers and analyzing volatile compounds in matrices less suitable for LC. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of most PFAS. lcms.czalsenvironmental.co.uk It typically employs a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (often the molecular ion or a related adduct) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly specific and sensitive, minimizing matrix interference and allowing for very low detection limits. alsenvironmental.co.uk While often used for ionic PFAS, methods can be adapted for neutral species.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique uses mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, that can measure mass with very high accuracy (typically <5 ppm error). This allows for the determination of the elemental formula of an unknown compound from its exact mass. nih.govlcms.cz LC-HRMS is exceptionally powerful for non-targeted screening to identify a wide range of unknown PFAS in a sample without needing individual analytical standards for each one. europa.eunih.gov It can be used to tentatively identify this compound in complex samples and to elucidate the structures of its potential transformation products.
Table 5: Overview of Hyphenated Mass Spectrometry Techniques for this compound
| Technique | Ionization Mode | Mass Analyzer | Key Application |
|---|---|---|---|
| GC-MS | Electron Impact (EI), Chemical Ionization (CI) | Quadrupole, Ion Trap | Analysis of volatile compounds, structural confirmation via fragmentation patterns. restek.com |
| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Triple Quadrupole (QqQ) | Targeted quantification with high sensitivity and selectivity (MRM mode). lcms.czsigmaaldrich.com |
| LC-HRMS | ESI, APCI | Time-of-Flight (TOF), Orbitrap | Non-targeted screening, identification of unknowns, accurate mass formula determination. nih.govchromatographyonline.comnih.gov |
Selected Reaction Monitoring (SRM) Mode for Targeted Quantification
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific quantitative technique performed on tandem mass spectrometers, most commonly triple quadrupole (QqQ) instruments. wikipedia.orgcreative-proteomics.comwashington.edu It is considered a gold standard for quantifying target analytes in complex mixtures due to its ability to filter out background noise, thereby significantly enhancing the signal-to-noise ratio. creative-proteomics.comsigmaaldrich.com
The process involves two stages of mass filtering. First, the precursor ion (a specific molecule of interest, in this case, the ionized this compound) is selectively isolated in the first quadrupole (Q1). This isolated ion is then fragmented in a collision cell (Q2). Finally, the third quadrupole (Q3) is set to detect only specific, characteristic fragment ions, known as product ions. washington.edu This specific precursor-to-product ion transition is a unique signature of the target compound, providing high confidence in its identification and quantification. wikipedia.orgfda.gov
For this compound (C₆H₃F₁₁O), a typical analytical workflow would involve liquid chromatography for separation followed by detection using LC-MS/MS in SRM mode. sigmaaldrich.com The instrument would be programmed to monitor specific MRM transitions. While exact transitions for this specific compound are not publicly documented, a hypothetical set of transitions can be proposed based on its structure for quantification and confirmation.
Table 1: Hypothetical SRM Transitions for this compound This table is illustrative and based on the principles of mass spectrometry fragmentation for similar fluorinated ether compounds.
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 313.0 | 269.0 (Loss of C₂F₅) | Quantification | 15 |
| This compound | 313.0 | 119.0 (C₂F₅⁻ fragment) | Confirmation | 25 |
Non-Targeted Analysis for Identification of Unknown Analytes
Non-targeted analysis (NTA) is a powerful approach for identifying unknown or unexpected chemicals in a sample without a predefined list of targets. nontargetedanalysis.orgnih.gov This methodology is particularly crucial in environmental science and toxicology for discovering novel contaminants, such as new types of per- and polyfluoroalkyl substances (PFAS) like fluorinated ethers. nih.govjove.com The primary tool for NTA is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC). jove.comacs.orgsecure-platform.com
The NTA workflow involves several key steps:
Data Acquisition: Samples are analyzed using HRMS instruments, such as TOF or Orbitrap mass spectrometers, to acquire high-resolution mass spectra across a wide mass range. acs.orgwaters.com
Feature Detection: Sophisticated software detects all significant mass spectral signals (features) in the data that are above the background noise.
Formula Prediction: For each detected feature, the accurate mass measurement (typically with less than 5 ppm error) is used to generate a list of possible elemental formulas. The unique mass defect of fluorine makes it a key identifier in this step. nih.gov
Structural Elucidation: Tandem mass spectrometry (MS/MS) is performed to fragment the unknown ion. The resulting fragmentation pattern provides clues to the molecule's structure, such as the presence of ether linkages or specific functional groups. nih.govacs.org
Database and Library Searching: The predicted formula and fragmentation data are searched against chemical databases and spectral libraries to find potential matches. nontargetedanalysis.org
This approach has successfully identified numerous novel perfluoroalkyl ether carboxylic acids (PFECAs) and sulfonic acids (PFESAs) in environmental samples collected near industrial sources. nih.govacs.orgncsu.edu
Time-of-Flight Mass Spectrometry (TOF-MS) Applications
Time-of-Flight Mass Spectrometry (TOF-MS) is a type of HRMS where the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift tube. sepsolve.comwikipedia.org Ions are accelerated by an electric pulse, giving them all the same kinetic energy. Consequently, lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. sepsolve.comwikipedia.org
Key applications of TOF-MS in the analysis of compounds like this compound include:
Accurate Mass Measurement: TOF analyzers provide high mass resolution and accuracy, which is fundamental for non-targeted analysis. This allows for the confident determination of elemental formulas for unknown compounds detected in a sample. acs.orgncsu.edu
Full-Spectrum Sensitivity: Unlike scanning instruments like quadrupoles, TOF-MS acquires a full spectrum of all ions simultaneously. This ensures that no potential analytes are missed and allows for retrospective data analysis to search for compounds that were not initially targeted. sepsolve.com
Coupling with Chromatography: When coupled with liquid chromatography (LC-TOF-MS) or gas chromatography (GC-TOF-MS), it becomes a powerful tool for separating complex mixtures and identifying individual components. waters.compacificbiolabs.com LC-ESI-TOF-MS has been specifically used to identify novel fluorinated compounds, including ether-containing structures, in natural waters. ncsu.edu
The combination of high resolution, accurate mass capabilities, and full-spectrum acquisition makes TOF-MS an indispensable instrument for both the discovery (non-targeted) and confirmation of fluorinated ethers. acs.orgwaters.com
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. capes.gov.br
¹H NMR: Proton NMR would be used to identify the methyl (–CH₃) group. This would appear as a single, distinct signal. Its chemical shift and any coupling to adjacent fluorine atoms (if present and significant) would confirm its position next to the ether oxygen. For fluorinated ethers, the signal for protons on a carbon adjacent to a fluorinated carbon can be a multiplet due to H-F coupling. acs.org
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly informative for fluorinated compounds. researchgate.net It provides distinct signals for each chemically non-equivalent fluorine environment in the perfluoropentyl chain (–CF₂CF₂CF₂CF₂CF₃). The chemical shifts and complex spin-spin coupling patterns between different fluorine nuclei are characteristic of the compound's structure. capes.gov.brnist.gov
¹³C NMR: Carbon-13 NMR provides information on the carbon backbone. Each unique carbon atom in the molecule, from the methyl group to the various carbons in the perfluorinated chain, will produce a separate signal. The large C-F coupling constants are a key feature, helping to assign the signals corresponding to the fluorinated carbons. capes.gov.brrsc.org
Table 2: Predicted NMR Data for this compound (C₅F₁₁OCH₃) Values are estimated based on typical ranges for similar fluorinated ether structures.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -OCH₃ | 3.2 - 4.0 | Singlet or Triplet (due to JH-F) |
| ¹⁹F | -CF₃ | ~ -81 | Triplet |
| ¹⁹F | -OCF₂- | ~ -80 to -90 | Multiplet |
| ¹⁹F | -CF₂- (internal) | ~ -120 to -126 | Multiplet |
| ¹³C | -OCH₃ | ~ 50 - 60 | Singlet |
| ¹³C | Fluorinated Carbons | ~ 110 - 125 | Multiplets (due to large JC-F) |
X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy for Elemental and Mechanistic Insights
X-ray spectroscopic techniques are powerful for elemental analysis and for probing the chemical environment of atoms in a sample.
X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and eject core-shell electrons. The resulting vacancies are filled by electrons from higher energy shells, releasing a secondary X-ray photon. The energy of this emitted photon is characteristic of the element from which it originated. While challenging for light elements like fluorine, recent advancements in µ-XRF have enabled the mapping and detection of fluorine in environmental and consumer product samples, making it a viable tool for screening for the presence of highly fluorinated compounds. rsc.orgnorden.org
X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that provides information about the local geometric and electronic structure of a specific element. mdpi.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.org For a compound like this compound, fluorine K-edge XANES can be used to characterize the C-F covalent bonds. aps.org The spectral features can distinguish between organic fluorine (as in PFAS) and inorganic fluoride (B91410) (like NaF or CaF₂), providing crucial mechanistic insights into the state and transformation of fluorinated compounds in various matrices. rsc.orgresearchgate.net
Ancillary Analytical Methods and Sample Preparation
In the comprehensive analysis of this compound, a variety of ancillary analytical methods and meticulous sample preparation techniques are indispensable. These steps are crucial for characterizing the sample matrix, removing interferences, and concentrating the analyte to ensure accurate and reliable quantification by primary analytical instruments.
Conductivity Measurement
Conductivity measurement is another ancillary technique that assesses a general property of the solution rather than the specific concentration of this compound. Electrical conductivity measures the ability of a solution to conduct an electric current, which is dependent on the concentration and mobility of ions in the solution. horiba.com
The principle involves applying a voltage between two electrodes immersed in the solution and measuring the resulting current. horiba.com For some solutions, a direct linear relationship can be established between conductivity and the concentration of a dissolved substance. ima.it For instance, this method has been used to monitor the concentration of hydroxylpropyl methylcellulose (B11928114) (HPMC) in hydroalcoholic solutions, where conductivity was found to be a more reliable measure than viscosity. ima.it Densitometers employing conductivity measurements are also used to determine the concentration of single-component solutions like hydrofluoric acid. horiba.com
In the analysis of samples containing this compound, conductivity can serve as a rapid screening tool to estimate the total ionic strength of the sample matrix. Significant changes in conductivity could indicate variations in the sample's composition that might affect subsequent analytical steps, such as solid-phase extraction or chromatographic separation.
Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis
The primary technique used for this analysis is Combustion Ion Chromatography (CIC). norden.orgdiva-portal.org The process involves the high-temperature combustion of a sample, which converts all fluorine compounds into hydrogen fluoride (HF). newmoa.org The resulting gas is then collected in a buffer solution and injected into an ion chromatograph to quantify the fluoride content. newmoa.org
Total Organic Fluorine (TOF) measures the sum of all organic fluorine compounds in a sample. This requires the removal of inorganic fluoride (IF) before the analysis to avoid interference. norden.org
Extractable Organic Fluorine (EOF) refers to the fraction of organic fluorine that is extracted from a sample using a specific solvent or technique, such as ion-pair extraction or solid-phase extraction. norden.orgnih.gov This is the most common method for measuring total organofluorine in environmental studies. norden.org
EOF analysis is often used in a mass balance approach to estimate the quantity of unknown PFAS. nih.govacs.org This is achieved by comparing the total fluorine concentration measured by EOF with the sum of fluorine concentrations from known PFAS quantified by targeted analysis (e.g., LC-MS/MS). The difference indicates the amount of unidentified organofluorine. diva-portal.org Studies have shown that targeted PFAS often account for only a fraction of the total EOF, highlighting the presence of numerous unidentified organofluorine compounds in human and environmental samples. nih.govacs.org For example, in one study on placental tissue, an average of 51% of the EOF was unidentified. nih.govacs.org
Sample Preparation Techniques (e.g., Solid Phase Extraction, Automatic Extractor Systems, Syringe Filters)
Effective sample preparation is a critical step to isolate and concentrate this compound and other PFAS from complex matrices like water, soil, or biological tissues, while removing interfering substances. researchgate.net
Solid Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is the most common technique for the extraction and preconcentration of PFAS from aqueous samples. chromatographyonline.com It is a form of digital chromatography where components in a liquid phase are separated by partitioning onto a solid stationary phase. sigmaaldrich.com For PFAS analysis, EPA methods like 537.1 and 1633 often utilize SPE cartridges packed with polystyrene-divinylbenzene (SDVB) or weak anion-exchange (WAX) sorbents. chromatographyonline.compromochrom.com The process generally involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained analytes with a solvent like methanol. chromatographyonline.comsigmaaldrich.com
Automatic Extractor Systems
To improve throughput and reduce variability, SPE can be automated. promochrom.com Several automated systems are designed specifically for PFAS analysis, ensuring that components in the sample path are free of fluoropolymers to prevent background contamination. scispx.comcem.comthermofisher.com
Table 2: Features of Automated Solid-Phase Extraction (SPE) Systems for PFAS Analysis
| System | Key Features | Compatible Methods |
|---|---|---|
| EDGE® PFAS | - Accelerates extraction, filtration, cooling, and washing. - Uses PFAS-free components to avoid background contamination. - Applicable to solid and semi-solid samples. scispx.comcem.com | EPA Method 1633 scispx.com |
| Dionex™ AutoTrace™ 280 PFAS | - Automates conditioning, loading, rinsing, and elution for up to 6 samples. - Uses non-fluoropolymer tubing, valves, and filters. - Designed for large-volume water extractions. thermofisher.com | EPA Methods 533, 537, 537.1 thermofisher.com |
| PromoChrom SPE-03 | - Processes up to 8 samples simultaneously. - Features bottle rinsing, separate waste outlets, and nitrogen drying. - Utilizes positive pressure for fluid delivery. promochrom.com | EPA Methods 533, 537, 1633; ISO 21675 promochrom.com |
This table outlines key characteristics of commercially available automated systems for PFAS sample preparation.
Syringe Filters
Filtration is often required to remove particulate matter from liquid samples before analysis to protect analytical instruments. nih.gov However, the choice of syringe filter is critical, as the filter material can introduce PFAS contamination or cause loss of analytes through adsorption. nih.govsigmaaldrich.com Studies have evaluated various filter materials for their suitability in PFAS analysis.
Research indicates that analyte losses can be significant and depend on the filter material, the specific PFAS compound, and the sample matrix. nih.govresearchgate.net For example, in one study, average PFAS losses were lowest in methanol (13%) compared to MilliQ water (26%). nih.gov A polypropylene (B1209903) filter showed the lowest losses in methanol, while a recycled cellulose (B213188) filter performed best for aqueous samples. nih.gov It is often recommended to rinse filters with a solvent like methanol to reduce the binding of PFAS compounds. sigmaaldrich.com Hydrophilic polypropylene, polyethersulfone (PES), and nylon filters have been identified as suitable options when filtration is necessary. sigmaaldrich.com
This table summarizes research findings on the suitability of different syringe filter materials for the analysis of per- and polyfluoroalkyl substances (PFAS). nih.govsigmaaldrich.comresearchgate.net
Environmental Behavior and Transformation of Methyl Perfluoropentyl Ether
Environmental Occurrence and Distribution
The presence and movement of methyl perfluoropentyl ether in the environment are linked to its use in various applications and subsequent release.
As part of the broader class of PFAS, this compound and similar compounds are found in multiple environmental media. thechemicalengineer.com Due to their widespread use and disposal, PFAS are detected in soil, surface water, groundwater, and air. nih.gov The physicochemical properties of individual PFAS, such as this compound, govern their partitioning between these compartments. While specific monitoring data for this compound is not as extensive as for legacy PFAS like PFOA and PFOS, its potential for distribution is inferred from the behavior of similar compounds.
Neutral, volatile PFAS, a category that includes hydrofluoroethers like this compound, are considered precursors to more persistent ionic PFAS and can be found in the atmosphere. ca.gov Their presence in air allows for long-range transport and subsequent deposition into water and soil, far from their original sources. thechemicalengineer.comkemi.se Studies have noted that landfills can be a source of volatile PFAS, such as fluorotelomer alcohols (FTOHs), in the air. enviro.wikiclu-in.org Given its volatility, this compound is also expected to be present in the atmosphere, partitioning into atmospheric water, which can lead to its entry into surface and groundwater systems through precipitation. usgs.govusgs.gov Its detection in soil can result from direct release or atmospheric deposition. service.gov.uk
The release of this compound into the environment stems from its manufacture and use in industrial and commercial products. kemi.seservice.gov.uk It has been utilized as a heat transfer fluid and as a replacement for more persistent perfluorinated compounds. nih.gov Major sources of general PFAS release include industrial manufacturing facilities, the use of products containing these substances, and their ultimate disposal. nih.govservice.gov.uk
Wastewater treatment plants (WWTPs) are significant conduits for PFAS entering the environment, as conventional treatment processes are often ineffective at removing them. enviro.wikinih.gov Industrial wastewater discharges into WWTPs can be a primary source. enviro.wiki Furthermore, the disposal of consumer and industrial products containing PFAS in municipal solid waste landfills leads to their release through leachate and landfill gas emissions. nih.govenviro.wikiservice.gov.uk Therefore, industrial activities involving the production and use of this compound, as well as the disposal of products containing it, are the primary pathways for its environmental release.
Table 1: Potential Environmental Sources and Compartments for this compound
| Source/Compartment | Description of Release or Occurrence | Relevant Findings |
| Industrial Sources | Release during manufacturing and use in applications such as heat transfer fluids. nih.gov | A primary pathway for entry into the environment. nih.govservice.gov.uk |
| Waste Disposal | Leaching from landfills and discharge from wastewater treatment plants (WWTPs). enviro.wikiservice.gov.uk | Landfills and WWTPs are known sources of various PFAS. nih.govenviro.wiki |
| Air | Volatilization due to its chemical properties; capable of long-range atmospheric transport. ca.govkemi.se | Expected to partition into atmospheric water, leading to deposition. usgs.gov |
| Water | Contamination of groundwater and surface water via industrial effluent, landfill leachate, and atmospheric deposition. nih.govservice.gov.uk | Shorter-chain PFAS are frequently detected in water samples. service.gov.uk |
| Soil | Contamination from direct spills, land application of contaminated biosolids, or atmospheric deposition. nih.govservice.gov.uk | Sorption to soil depends on the specific PFAS and soil properties. itrcweb.org |
Environmental Fate and Persistence
The environmental fate of this compound is determined by its susceptibility to degradation and the nature of its transformation products.
Unlike the highly persistent perfluoroalkyl acids (PFAAs), polyfluorinated substances like this compound can undergo partial degradation in the environment. itrcweb.orgitrcweb.org The presence of the methyl group (-CH3) provides a site for chemical and biological attack that is absent in perfluorinated compounds. nih.gov
The primary degradation pathway for fluoroalkylethers is initiated by oxidation at the non-fluorinated carbon atom adjacent to the ether oxygen. nih.gov In the case of this compound, this involves the hydroxylation of the methyl group. This process can be mediated by microbes in soil and water or by chemical oxidants. nih.gov This initial step forms an unstable hemiacetal intermediate, which then cleaves the ether bond. This O-dealkylation results in the formation of an alcohol and an aldehyde. nih.gov While many PFAS precursors are known to transform, the specific kinetics for this compound are not widely documented. nih.gov
A significant concern with the degradation of precursor PFAS is the formation of highly stable terminal products, primarily PFAAs. service.gov.ukitrcweb.orgnih.gov The transformation of this compound is expected to follow this pattern. Cleavage of the ether bond results in a perfluorinated alcohol intermediate which is unstable and further transforms.
Research indicates that the degradation of this compound yields perfluoropentanoic acid (PFPeA), a five-carbon perfluoroalkyl carboxylic acid (PFCA). vulcanchem.com PFCAs are known for their extreme persistence in the environment, as the strong carbon-fluorine bonds resist further degradation under natural conditions. kemi.semst.dk Thus, while this compound itself may have a finite environmental lifetime, its degradation contributes to the environmental burden of "forever chemicals." service.gov.ukitrcweb.org
In the atmosphere, the dominant removal mechanism for many organic compounds is reaction with hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". niwa.co.nzwikipedia.orgcopernicus.org For this compound, the reaction with •OH radicals is the key atmospheric degradation pathway. nih.gov The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, as the C-H bonds are significantly weaker than the C-F bonds of the perfluorinated chain. nih.govwikipedia.org
Studies on structurally similar methyl-perfluoroheptene-ethers have shown that their atmospheric lifetimes are on the order of days to months, depending on the specific isomer and the position of the methoxy (B1213986) group. nih.gov This suggests that the atmospheric lifetime of this compound is also relatively short compared to fully fluorinated alkanes. nih.gov Once the initial reaction with the hydroxyl radical occurs, a cascade of further reactions leads to the breakdown of the molecule and the eventual formation of degradation products, including PFAAs, which can be returned to the Earth's surface through deposition. researchgate.net
Table 2: Degradation and Fate Characteristics of this compound
| Characteristic | Description | Key Findings |
| Primary Degradation Pathway | Oxidation of the methyl group adjacent to the ether linkage, leading to ether bond cleavage (O-dealkylation). nih.gov | The C-H bonds of the methyl group are the primary sites of attack. nih.gov |
| Degradation Products | Forms persistent perfluoroalkyl acids (PFAAs), specifically perfluoropentanoic acid (PFPeA). vulcanchem.com | Contributes to the formation of "forever chemicals" in the environment. service.gov.ukitrcweb.org |
| Atmospheric Fate | Degradation is primarily driven by reaction with hydroxyl (•OH) radicals in the troposphere. nih.govwikipedia.org | The reaction targets the hydrogen atoms of the methyl group. nih.gov |
| Atmospheric Lifetime | Estimated to be on the order of days to months, based on similar compounds. nih.gov | Significantly shorter than perfluorinated alkanes, which can persist for centuries. nih.gov |
Transport Mechanisms in Environmental Systems
The movement of this compound through different environmental compartments is governed by a series of complex transport mechanisms. These processes dictate the compound's distribution and potential for long-range transport.
Sorption and Desorption Behavior in Soils and Sediments
The interaction of this compound with soils and sediments is a critical factor in determining its mobility and bioavailability in the terrestrial and aquatic environments. Sorption, the process of a substance adhering to a solid surface, and its reverse, desorption, are influenced by the chemical's properties and the characteristics of the soil or sediment.
For per- and polyfluoroalkyl substances (PFAS) in general, sorption to soils and sediments is a key process influencing their environmental fate. huji.ac.iluw.edu.pl The extent of sorption is often related to the organic carbon content of the soil, with higher organic carbon leading to greater sorption. nih.gov The strength of the carbon-fluorine bond in PFAS like this compound contributes to their resistance to degradation. service.gov.uk
The surfaces of minerals such as alumina (B75360) (aluminum oxide) and silica (B1680970) (silicon dioxide) play a significant role in the sorption of organic compounds. nih.gov The binding of organic carbon to mineral surfaces is a crucial process for its stabilization in soil. nih.gov Studies have shown that organic carbon tends to bind preferentially to aluminum and iron oxides and hydroxides. nih.gov
The primary mechanism for this binding is often ligand exchange, where a functional group of the organic molecule replaces a hydroxyl group on the mineral surface, forming a strong complex with metal ions like Al³⁺. nih.gov In the context of ethers, research on dimethyl ether's interaction with α-Al₂O₃(0001) surfaces revealed a molecular adsorption energy of -1.66 eV, indicating a covalent bond. nih.gov This type of strong interaction suggests that ether functional groups can facilitate significant sorption to mineral surfaces.
The sorption of cations and anions on oxide minerals is highly dependent on pH. psu.edu Cation sorption increases with higher pH, while anion sorption decreases. psu.edu The sorption process can occur through the formation of inner-sphere complexes (chemisorption) or outer-sphere complexes (physical adsorption via electrostatic forces). hzdr.de
Table 1: Adsorption Energies and Bond Distances for Selected Molecules on α-Al₂O₃(0001) Surface nih.gov
| Adsorbate | Adsorption Configuration | Adsorption Energy (eV) | Surface–Adsorbate Bond Distance (Å) |
| Water | Molecular | -1.21 | 2.03 |
| Methanol (B129727) | Molecular | -1.41 | 1.96 |
| Dimethyl ether | Molecular | -1.66 | 1.92 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Environmental conditions significantly impact the sorption and desorption of chemicals in soils and sediments. nih.gov Factors such as pH and ionic strength can alter the surface charge of both the sorbent and the chemical, thereby influencing their interaction. nih.govfrontiersin.org
For ionizable compounds, pH is a critical factor as it determines the speciation of the chemical in the water matrix. researchgate.net A decrease in pH has been shown to affect the sorption of some PFAS, indicating that electrostatic interactions are involved in the sorption mechanism. nih.gov The ionic strength of the surrounding solution can also play a role, particularly when electrostatic interactions are significant in the sorption process. nih.gov For instance, an increase in ionic strength was found to affect the sorption of perfluorooctanesulfonate (B1231939) (PFOS), suggesting the involvement of electrostatic interactions. nih.gov
The presence of dissolved organic matter can also influence the sorption of contaminants. frontiersin.org Moreover, the physical and chemical properties of the soil or sediment, such as particle size and organic matter content, are crucial in determining sorption capacity. huji.ac.il
Mobility and Transport in Aqueous Systems (e.g., Groundwater)
The high solubility of some ether-containing compounds, like methyl tert-butyl ether (MTBE), can lead to significant concentrations in contaminated surface and groundwater. usgs.gov Due to weak sorption to soil and aquifer materials, compounds like MTBE are not significantly retarded in their transport through groundwater. usgs.gov The movement of such substances in water systems is largely governed by the natural flow of water. usgs.gov
PFAS, in general, can be mobile in soil and water, allowing them to travel long distances from their source and accumulate in groundwater. service.gov.uk The mobility of PFAS in groundwater is a significant concern for the contamination of drinking water sources. dtic.mil Some shorter-chain PFAS are detected more frequently in groundwater, fresh water, and saline water samples. service.gov.uk
Volatilization and Atmospheric Transport (e.g., Landfill Gas Emissions)
Volatilization is a key process for the atmospheric transport of certain chemical compounds. cefic-lri.org Landfills are recognized as significant sources of various volatile organic compounds, including PFAS, which can be released into the atmosphere through landfill gas emissions. amazonaws.comacrcarbon.orgresearchgate.net The composition of landfill gas can include a wide range of compounds, such as ethers. sepa.org.uk
Neutral PFAS, including some fluorotelomer alcohols, can be transported over long distances in the atmosphere. mst.dk Studies have shown that fluorotelomer compounds can volatilize from landfill leachate, indicating a potential for atmospheric transport and subsequent deposition in other environments. researchgate.net The partitioning of semi-volatile PFAS to the gas phase suggests they can undergo long-range transport. researchgate.net
Atmospheric transport of PFAS can be influenced by their partitioning between the gas and particle phases. nih.gov Emerging PFAS with ionic terminal groups are often found in the particle phase, while alcohol-related PFAS are more prevalent in the gas phase. nih.gov The atmospheric fate of these compounds is governed by transport, deposition, and chemical reactions in the atmosphere. cefic-lri.org Long-range atmospheric transport has been identified as a significant pathway for the distribution of neutral PFAS to remote regions like the Tibetan Plateau. copernicus.org
Research Applications of Methyl Perfluoropentyl Ether in Specialized Fields
Applications in Electronics and Semiconductor Manufacturing
The electronics and semiconductor industries demand materials of exceptional purity and performance to ensure the reliability and longevity of sensitive components. Methyl perfluoropentyl ether and similar hydrofluoroethers have emerged as critical fluids in these sectors due to their excellent dielectric properties, thermal stability, and compatibility with a wide range of materials. geoconproducts.comrsc.org
In the manufacturing of electronic components, maintaining a pristine surface is paramount. Contaminants such as flux residues, oils, and particulates can lead to device failure. geoconproducts.comforensicsdetectors.com Hydrofluoroethers like this compound are employed as precision cleaning agents due to their low surface tension, which allows them to penetrate tight spaces and effectively remove contaminants from intricate geometries, such as those found on printed circuit boards (PCBs) and semiconductor wafers. geoconproducts.comforensicsdetectors.com
These fluids can be used in various cleaning processes, including vapor degreasing and cold cleaning. geoconproducts.comescholarship.org Their ability to dissolve a range of soils without damaging sensitive electronic components makes them highly effective for applications like PCB defluxing and wafer cleaning. forensicsdetectors.comgoogle.com The rapid evaporation of these fluids ensures that no residue is left behind, a critical factor in maintaining the integrity of electronic circuits. geoconproducts.com
Table 1: Physical Properties of a Hydrofluoroether Fluid Relevant to Precision Cleaning
| Property | Typical Value |
| Appearance | Clear, colorless liquid |
| Purity (%) | ≥99.9 |
| Surface Tension (25°C, mN/m) | 15.01 |
| Boiling Point (°C) | 98 |
| Flash Point | None |
| ODP | 0 |
| GWP (100-year ITH) | 200 |
Note: Data presented is for a representative hydrofluoroether, TPD-HFE-7300, which serves as an analogue to illustrate the typical properties of this class of compounds. researchgate.net
The increasing power density of modern electronic devices, from data center servers to semiconductor processing equipment, presents significant thermal management challenges. geoconproducts.comnist.gov this compound and its chemical relatives are utilized as heat transfer fluids due to their excellent thermal stability and dielectric properties. geoconproducts.comnist.gov
In immersion cooling systems, electronic components are directly submerged in the dielectric fluid. This method offers highly efficient and uniform cooling, allowing for improved performance and reliability of high-density electronics. geoconproducts.com The non-conductive nature of these fluids ensures that they can be in direct contact with energized components without causing short circuits. geoconproducts.com Their wide operating temperature range and non-flammability contribute to the safety and versatility of these cooling solutions. geoconproducts.com
Table 2: Thermal and Electrical Properties of a Representative Hydrofluoroether Heat Transfer Fluid
| Property | Typical Value |
| Boiling Point (°C) | 133 |
| Freeze Point (°C) | -93 |
| Dielectric Strength (kV) | 18.1 |
| Thermal Conductivity (W/m·K, 25°C) | 0.062 |
| Specific Heat (25°C, kJ/kg·K) | 1.14 |
Note: The data is for hydrofluoroether TPD-HFE-460 and TPD-HFE-7300, providing an illustrative example of the properties of this fluid class. researchgate.netresearchgate.net
The high dielectric strength and low electrical conductivity of this compound make it an excellent insulating fluid for various electrical and electronic applications. researchgate.netsustainability-directory.com These properties are crucial for preventing electrical arcing and ensuring the safe operation of high-voltage equipment. The dielectric properties of hydrofluoroethers are relatively stable across a range of temperatures and frequencies. researchgate.net Research indicates that the real permittivity of these fluids tends to decrease with increasing temperature, a factor that is considered in the design of high-performance electronic systems. researchgate.net
Hydrofluoroethers are also utilized as testing fluids for detecting leaks in electronic components and other sealed systems. researchgate.netresearchgate.net Their low surface tension and viscosity allow them to penetrate even microscopic cracks and fissures. In a typical leak detection process, a component is filled with the hydrofluoroether fluid and then observed for any seepage, which would indicate a leak. This method is valued for its non-destructive nature and high sensitivity. The use of tracer gases, often in combination with a carrier fluid, is another common leak detection technique where the principles of gas permeation and detection are applied. wikipedia.orgsewerin.co.uk
Specialized Solvent Applications in Research and Industry
Beyond the electronics sector, the unique solvent properties of this compound lend themselves to a variety of specialized applications in research and industrial processes.
In the manufacturing of high-precision components, such as hard disk drives, a uniform, thin layer of lubricant is essential for performance and longevity. acota.co.uksolexirtechnology.com Hydrofluoroethers like this compound serve as effective carrier fluids for depositing these lubricants. acota.co.uk They possess good solubility for perfluoropolyether (PFPE) lubricants and their additives, while having low solubility for contaminants like water. acota.co.uksolexirtechnology.com
The process typically involves dissolving the lubricant in the hydrofluoroether solvent and then applying the solution to the substrate. The carrier fluid then evaporates quickly and completely, leaving a consistent and residue-free lubricant film. solexirtechnology.com The low surface tension of these fluids ensures excellent wetting and coverage of the substrate surface. acota.co.uk
Solvent Diluents in Industrial Processes
This compound, a type of hydrofluoroether (HFE), serves as a valuable solvent diluent in a variety of industrial applications. Its utility stems from a unique combination of properties including high chemical and thermal stability, low surface tension, low viscosity, and non-flammability. labinsights.nlfluorined-chemicals.comchemicalbook.com These characteristics make it an effective and safer alternative to traditional industrial solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). chemicalbook.com
In industrial formulations, this compound is used to dilute more concentrated or viscous materials, facilitating easier application and handling. For instance, it is compatible with perfluoropolyether lubricants and can be used as a diluent for anti-fingerprint coatings. fluorined-chemicals.com Its ability to dissolve a wide range of substances allows for its use in the formulation of coatings, adhesives, and lubricants. geoconproducts.com The low surface tension and viscosity of HFE solvents enable them to wet surfaces effectively and penetrate complex geometries, ensuring a uniform deposition of the active components. labinsights.nlfluorined-chemicals.com Furthermore, its volatility ensures that it evaporates without leaving residues, a critical requirement in many precision applications. fluorined-chemicals.com
The properties of this compound make it a versatile component in solvent blends, where it can be combined with other solvents to achieve specific performance characteristics. For example, it can be mixed with alcohols or other compounds for specialized cleaning or deposition processes. fluorined-chemicals.com Its chemical inertness prevents it from reacting with the active ingredients in a formulation, preserving the integrity of the final product. ecolink.com
Solvent for Active Ingredient Synthesis
In the pharmaceutical and specialty chemical industries, the choice of solvent is critical for the successful synthesis of active ingredients. While direct evidence for this compound's extensive use in active pharmaceutical ingredient (API) synthesis is not prevalent in the provided search results, the broader class of ethers is fundamental to many synthetic organic chemistry reactions. nih.govnih.gov
Ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are widely used due to their ability to dissolve a range of organic compounds and their compatibility with common reaction conditions. nih.govnih.govresearchgate.net These solvents are often employed in reactions involving organometallic reagents, reductions, and palladium-catalyzed cross-couplings. nih.govresearchgate.net
Given the properties of hydrofluoroethers, such as their low toxicity and environmental impact, they represent a potential area for future development as solvents in active ingredient synthesis. labinsights.nl Their unique solubility characteristics could offer advantages in specific synthetic steps, particularly in the synthesis of fluorinated compounds. chemimpex.com
Aerospace and Defense Sector Applications
Precision Cleaning of Sensitive Components (e.g., Turbine Blades, Optical Sensors, Avionics)
This compound and other hydrofluoroethers are extensively utilized in the aerospace and defense sectors for the precision cleaning of critical and sensitive components. geoconproducts.comyujichemtech.com The stringent cleanliness requirements for parts such as turbine blades, optical sensors, and avionics necessitate the use of high-performance cleaning agents that can remove contaminants without damaging the underlying materials. yujichemtech.comitwprobrands.com
Key attributes that make this compound suitable for these applications include:
Excellent Material Compatibility: It is compatible with a wide array of materials, including metals, plastics, and elastomers, which is crucial when cleaning complex assemblies. eubomaterials.com
Low Surface Tension: This property allows the solvent to penetrate tight crevices and intricate geometries to effectively remove soils like oils, greases, and particulates. labinsights.nlyujiamerica.com
Fast, Residue-Free Evaporation: It evaporates quickly without leaving any film or residue, which is essential for the proper functioning of optical and electronic components. eubomaterials.commicrocare.commampaey-engineering.be
Non-Flammability and Low Toxicity: These features enhance worker safety and reduce the risks associated with handling and storage. labinsights.nlecolink.com
Hydrofluoroethers are used as direct replacements for ozone-depleting solvents like CFC-113 and other hazardous chemicals such as trichloroethylene (B50587) (TCE). yujichemtech.comnasa.gov They are effective in removing a broad spectrum of contaminants including oils, greases, fluxes, waxes, and fingerprints. ecolink.comyujiamerica.comlaserfocusworld.com The cleaning process can be carried out using various methods such as vapor degreasing, ultrasonic cleaning, or manual wiping. yujichemtech.com
For optical components, such as lenses and fiber optic connectors, the high purity and residue-free nature of HFE-based cleaners are critical to maintaining optical clarity and signal integrity. eubomaterials.commicrocare.commampaey-engineering.belaserfocusworld.com In the case of avionics and electronic systems, the non-conductive nature of these solvents prevents electrical shorting and ensures the reliability of the components after cleaning. geoconproducts.com
The table below summarizes the key properties of this compound relevant to its applications in precision cleaning.
| Property | Value/Characteristic | Benefit in Precision Cleaning |
| Boiling Point | ~61 °C | Allows for easy removal through evaporation. honeywell.com |
| Vapor Pressure | 269 hPa (at 25 °C) | Contributes to fast drying times. honeywell.com |
| Surface Tension | Low | Enables penetration into tight spaces and effective wetting of surfaces. labinsights.nlfluorined-chemicals.com |
| Viscosity | 0.6 mPa·s (at 23 °C) | Facilitates flow and removal of contaminants. honeywell.com |
| Material Compatibility | Excellent with most metals, plastics, and elastomers | Prevents damage to sensitive components. eubomaterials.com |
| Flammability | Non-flammable | Enhances safety in the workplace. labinsights.nlecolink.com |
| Residue on Evaporation | Negligible | Ensures cleanliness and optimal performance of components. fluorined-chemicals.commicrocare.commampaey-engineering.be |
Theoretical and Computational Studies of Methyl Perfluoropentyl Ether
Quantum Chemical Investigations
Quantum chemical investigations of methyl perfluoropentyl ether and analogous fluorinated ethers employ a range of sophisticated computational methods to predict their electronic structure and properties. These methods vary in their computational cost and accuracy, from the widely used Density Functional Theory (DFT) to more computationally intensive high-level ab initio calculations.
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Molecular Interactions
Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational expense for studying the reaction mechanisms of molecules like this compound. Various functionals are employed to approximate the exchange-correlation energy, a key component of the total electronic energy.
For instance, the M06-2X functional, known for its robust performance in thermochemistry and kinetics, has been successfully applied to investigate the thermal decomposition mechanisms of perfluoroalkyl ether carboxylic acids (PFECAs). nih.govnih.govresearchgate.net These studies involve the calculation of bond dissociation energies (BDEs) for various bonds within the molecules, such as C-C, C-F, C-O, and O-H, to identify the most likely fragmentation pathways. nih.govnih.gov
In a study on the reaction of methyl perfluorobutyl ether (an analogue of this compound) with isopropyl alcohol, the B3LYP functional combined with the 6-31+G(d) basis set was used to explore different reaction pathways. udayton.eduresearchgate.net The calculations helped to formulate a probable reaction mechanism, suggesting a nucleophilic substitution of the perfluoroalkylether with isopropyl alcohol as the most thermodynamically favorable route. udayton.edu This model points to a concerted methyl transfer and HF elimination. udayton.edu
DFT calculations are also crucial for understanding intermolecular interactions. For example, in studies of hydrofluoroether (HFE) based electrolytes for lithium batteries, DFT has been used to investigate the solvation structure, transport properties, and redox stability of the electrolytes. csic.esarxiv.orgnih.gov These calculations provide insights into how molecules like this compound might interact with ions and other solvent molecules in a condensed phase. csic.esarxiv.orgnih.gov
Table 1: Representative DFT Functionals and Their Applications in Studying Fluorinated Ethers This table is illustrative and based on studies of analogous compounds.
| DFT Functional | Basis Set | Application | Modeled Compound(s) | Reference(s) |
|---|---|---|---|---|
| M06-2X | Def2-TZVP | Thermal decomposition mechanisms, Bond Dissociation Energies | Perfluoroalkyl ether carboxylic acids (PFECAs) | nih.govnih.govresearchgate.net |
| B3LYP | 6-31+G(d) | Reaction mechanisms with alcohols, Transition state analysis | Methyl perfluorobutyl ether | udayton.eduresearchgate.net |
| M06-2X | Aug-cc-pVTZ | H-abstraction reactions with OH radicals, Rate coefficient calculations | Hydrofluoroethers (CH3OCF3, CH3OCHF2) | researchgate.net |
| Various | Various | Solvation structure, Redox stability in electrolytes | Hydrofluoroethers (HFEs) | csic.esarxiv.orgnih.gov |
High-Level Ab Initio Calculations (e.g., CCSD(T)) for Energetics and Structures
For achieving high accuracy in energetic and structural predictions, coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry. While computationally demanding, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, provide benchmark data for calibrating more approximate methods like DFT.
In the context of fluorinated ethers, CCSD(T) has been employed to refine the energetics of reaction pathways. For example, in the study of the atmospheric oxidation of hydrofluoroethers by OH radicals, single-point energy calculations at the CCSD(T)/6-311+G(d,p) level were performed on geometries optimized with DFT (M06-2X/6-311+G(d,p)) to obtain more accurate thermodynamic parameters. researchgate.net This hierarchical approach leverages the efficiency of DFT for geometry optimization while benefiting from the high accuracy of CCSD(T) for the final energy evaluation.
Furthermore, fragment-based CCSD(T)/CBS methods have been used to calculate the lattice energies of molecular crystals, which could include ether-containing molecules, demonstrating the power of high-level calculations for condensed-phase properties. aip.org For larger molecules, explicitly correlated methods like CCSD(T)-F12 are becoming more prevalent as they can achieve near CBS accuracy with smaller basis sets, reducing the computational cost. acs.org
Table 2: Application of High-Level Ab Initio Methods to Fluorinated Compounds This table is illustrative and based on studies of analogous compounds.
| Method | Basis Set Strategy | Application | Subject of Study | Reference(s) |
|---|---|---|---|---|
| CCSD(T) | 6-311+G(d,p) (single point) | Refinement of reaction energetics for atmospheric oxidation | Hydrofluoroethers (e.g., CH3OCF3) | researchgate.net |
| CCSD(T) | CBS Extrapolation | Calculation of pair interaction energies and lattice energies | Molecular crystals (including ethers) | aip.org |
| CCSD(T) | Not specified | Benchmarking enthalpies of formation for PFAS | Various PFAS, including ether-containing structures | researchgate.net |
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for tracing the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify key intermediates and transition states, providing a detailed narrative of the reaction mechanism.
Transition State Analysis and Activation Energy Calculations for Chemical Reactions
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the saddle points on the potential energy surface that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate.
Computational studies on the reactions of methyl perfluoroalkyl ethers with isopropyl alcohol have successfully located the transition state geometries. udayton.edu These calculations revealed that the activation barrier for the reaction changes with the number of alcohol molecules involved in the transition state, suggesting a catalytic or solvent-assisting role for the alcohol. udayton.edu For instance, the presence of additional isopropyl alcohol molecules in the transition state was found to lower the activation energy barrier. udayton.edu
Similarly, for the atmospheric degradation of hydrofluoroethers initiated by OH radicals, canonical variational transition state theory (CVT) has been used to calculate reaction rate constants over a range of temperatures. researchgate.net This approach requires detailed information about the potential energy surface along the reaction path, which is obtained from quantum chemical calculations.
Studies on the Electronic Influence of Substituents on Reactivity
The reactivity of this compound is profoundly influenced by its substituents, namely the methyl group and the perfluoropentyl group. The high electronegativity of fluorine atoms in the perfluoroalkyl chain creates a strong electron-withdrawing effect, which has significant consequences for the molecule's electronic structure and reactivity.
Computational studies have shown that the presence of an ether oxygen atom can influence the bond dissociation energies of adjacent C-F bonds. acs.org Specifically, the ether oxygen was found to increase the BDE of C-F bonds on the neighboring fluorocarbons. acs.org This stabilizing effect can make certain parts of the molecule less susceptible to cleavage.
Conversely, the electron-withdrawing nature of a trifluoromethyl (-CF3) group attached to a carbon atom can weaken adjacent bonds. nih.govnih.gov For example, in perfluoroalkyl ether carboxylic acids, a -CF3 group on the α-carbon was found to decrease the bond dissociation energy of the α-C and carboxyl-C bond, potentially aiding in decarboxylation. nih.govnih.gov The interplay of these inductive effects, where the ether oxygen may donate electron density and the perfluoroalkyl chain withdraws it, is a key area of investigation using computational methods like Natural Bond Orbital (NBO) analysis. nih.gov
Modeling of Bond Dissociation Energies and Reaction Acceleration
The initial step in many chemical reactions, particularly thermal decomposition, is the homolytic cleavage of the weakest bond in the molecule. Computational modeling of bond dissociation energies (BDEs) is therefore essential for predicting the stability and degradation pathways of this compound.
DFT calculations, particularly with functionals like M06-2X, have been extensively used to compute the BDEs of various bonds (C-C, C-F, C-O) in perfluoroalkyl ether derivatives. nih.govnih.gov These studies have revealed important trends. For instance, in hexafluoropropylene oxide dimer acid (a type of PFECA), the C-O ether bond closer to an electron-withdrawing carboxyl group was found to be weaker than the C-O ether bond further away. nih.gov This suggests that for this compound, the C-O bond on the methyl side might have a different BDE compared to the C-O bond on the perfluoropentyl side.
Computational models can also explain reaction acceleration. For example, in the decomposition of CF3OH, calculations have shown that while the unimolecular decomposition has a high energy barrier, the reaction is substantially accelerated in the presence of a water molecule, which facilitates the reaction through a six-membered ring transition state. researchgate.net A similar catalytic effect was observed for the reaction of methyl perfluorobutyl ether with isopropyl alcohol, where the alcohol molecules were proposed to facilitate the reaction. udayton.edu
Table 3: Calculated Bond Dissociation Energies (BDEs) for Representative Bonds in Fluorinated Ethers and Related Compounds This table is illustrative, presenting data from analogous compounds to demonstrate the type of information obtained from computational modeling.
| Compound Type | Bond | Computational Method | Calculated BDE (kcal/mol) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | α-C–COOH | M06-2X/Def2-TZVP | Varies with structure | BDE decreases with an attached electron-withdrawing -CF3 group. | nih.govnih.gov |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | C-O (ether, near COOH) | M06-2X/Def2-TZVP | Lower than C-O away from COOH | The C-O bond closer to the electron-withdrawing group is weaker. | nih.gov |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | C-F (adjacent to ether O) | DFT | 120-123 | Ether oxygen increases the BDE of adjacent C-F bonds compared to terminal -CF3 groups in long fluoroalkyl chains. | acs.org |
| Fluorinated Alkanes | C-F | Machine Learning vs. DFT | MAE ~2.12 kcal/mol (vs. experiment) | Machine learning models can accurately predict BDEs in fluorinated compounds. | rsc.org |
Theoretical and computational chemistry offer powerful tools for predicting the environmental behavior and fate of chemical compounds like this compound. These methods allow researchers to estimate properties and reaction pathways that may be difficult or costly to measure experimentally.
Modeling Environmental Transport and Sorption Phenomena
Computational models are essential for understanding how this compound moves through and interacts with different environmental compartments. The mobility of per- and polyfluoroalkyl substances (PFAS) is determined by the properties of the substance itself and the environmental media it moves through, such as air, water, soil, and organic matter. nih.gov
Multimedia fugacity models are a common approach used to describe the distribution and transport of chemicals across various environmental media. mdpi.com These models use the concept of fugacity (the "escaping tendency" of a chemical) to predict its partitioning between air, water, soil, and biota. mdpi.com Models like the Berkeley-Trent (BETR) Global model can simulate the long-range transport and fate of contaminants by dividing the globe into grid cells, each with multiple environmental compartments. mdpi.com
The transport of PFAS in the subsurface, particularly the vadose zone (the unsaturated area above the groundwater table), can be simulated using mathematical models that couple variably saturated flow with an advection-dispersion equation. nih.gov These models must account for the unique surfactant-like properties of many PFAS, including their tendency to adsorb at air-water interfaces, a phenomenon not typically considered for other contaminants. nih.gov
Sorption, the process by which a chemical adheres to solid particles like soil and sediment, is a key factor controlling its environmental transport. itrcweb.org For PFAS, sorption is influenced by both electrostatic and hydrophobic interactions. The partitioning of this compound between water and solid phases can be estimated using partitioning coefficients, which are critical parameters in environmental fate models. clu-in.org While specific experimental data for this compound is limited, models developed for similar short-chain PFAS can provide insights into its likely behavior. mst.dk
Table 1: Parameters in Environmental Transport Models for PFAS
| Parameter | Description | Relevance to this compound Transport |
|---|---|---|
| Fugacity Capacity (Z) | A parameter representing a compartment's capacity to absorb a chemical. | Determines the equilibrium distribution of the ether among air, water, and soil compartments in fugacity models. mdpi.com |
| Adsorption Coefficient (Kd) | Measures the extent of a chemical's adsorption to solid phases like soil or sediment. | Influences the mobility of the ether in groundwater and soil; higher Kd implies less mobility. nih.govitrcweb.org |
| Henry's Law Constant (H) | Indicates the partitioning of a chemical between air and water. | A key parameter for modeling the atmospheric transport and deposition of the ether. |
| Aqueous Diffusion Coefficient (D0) | The rate at which a substance diffuses through water. | Used in transport models to calculate the movement of the ether in aqueous environments. nih.gov |
Prediction of Environmental Transformation Products
While many perfluoroalkyl substances are highly persistent, certain polyfluorinated compounds, including hydrofluoroethers like this compound, can undergo transformation in the environment. nih.govitrcweb.org These transformations often involve the degradation of a "precursor" compound into other, more stable PFAS. nih.gov
The primary abiotic transformation pathway for such compounds in the atmosphere is initiated by reaction with hydroxyl (OH) radicals. mst.dk Computational models like the chemical transport model GEOS-Chem can simulate the atmospheric chemistry, transport, and deposition of PFAS and their precursors. rsc.org These models incorporate complex degradation pathways to predict the formation of terminal end-products, such as perfluorocarboxylic acids (PFCAs). rsc.org For this compound, atmospheric oxidation would likely proceed via hydrogen abstraction from the methyl group by OH radicals, initiating a sequence of reactions that could ultimately lead to the formation of shorter-chain PFCAs.
The transformation of precursor compounds can significantly impact the spatial and temporal trends of PFAS contamination observed in the environment. itrcweb.org Predicting these transformation products is crucial for a comprehensive environmental risk assessment.
Molecular Dynamics and Simulation Approaches
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can reveal detailed information about the structural, dynamic, and thermodynamic properties of substances like this compound. mdpi.com These simulations rely on force fields, which are sets of parameters that define the potential energy of the system and govern the interactions between atoms. mdpi.com
Table 2: Common Methodologies in Molecular Dynamics Simulations
| Technique/Concept | Description | Application to this compound |
|---|---|---|
| Force Field | A set of equations and parameters describing the potential energy of a system of atoms or molecules. | A suitable force field (e.g., OPLS, AMBER) would be required to accurately model the intramolecular and intermolecular forces of the ether. mdpi.com |
| NVT Ensemble | A simulation ensemble where the number of particles (N), volume (V), and temperature (T) are kept constant. | Used to study the structural and dynamic properties of liquid this compound at a specific temperature. mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Could be used to analyze the solvation structure of the ether in water or its interaction with other molecules. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of the system with high-level quantum mechanics and the larger environment with classical molecular mechanics. | Could be employed to study a chemical reaction involving this compound, such as its degradation, with high accuracy. mdpi.com |
Investigation of Chemical Kinetics in Confined Environments (e.g., Microdroplets)
Recent research has shown that reaction kinetics can be dramatically accelerated in micrometer-sized environments like droplets, aerosols, and thin films compared to bulk solutions. nih.govosti.gov This phenomenon, sometimes called "kinetic confinement," has significant implications for atmospheric chemistry, where many reactions occur in and on small aerosol particles. osti.gov
The acceleration is largely attributed to the vastly increased surface-to-volume ratio of microdroplets. researchgate.net This enhances the importance of interfacial phenomena; reagents can partition to the surface, leading to concentrations much higher than in the bulk droplet interior. osti.gov In some cases, reaction rate acceleration factors can exceed one million. osti.gov
Emerging Research Directions and Future Perspectives on Methyl Perfluoropentyl Ether
Development of Greener Synthetic Routes and Processes
The development of environmentally friendly synthetic methods for fluorinated ethers is an area of active research. researchgate.netresearchgate.net Traditional methods for synthesizing fluorinated compounds have often involved harsh reagents and conditions. Current research focuses on creating more sustainable processes, such as the addition reaction of alcohols to fluorinated olefins. researchgate.netresearchgate.net One particularly green approach involves using water as a proton source in the reaction, which allows for a completely organic solvent-free procedure, simplifies the work-up process, and is easily scalable. researchgate.net
Another avenue of exploration is the use of palladium-catalyzed cross-coupling reactions to form fluorinated alkyl aryl ethers. acs.org This method demonstrates high efficiency and tolerance for various functional groups, making it a versatile tool for synthesizing complex fluorinated molecules. acs.org The direct introduction of fluorine and fluoroalkyl groups into heterocyclic compounds, such as furans derived from bio-based resources, is also being investigated as a more sustainable pathway to fluorinated molecules. mdpi.com These methods often aim to reduce the number of synthetic steps and utilize less hazardous reagents. mdpi.com
Key features of greener synthetic approaches for fluorinated ethers include:
Use of sustainable reagents: Employing water as a solvent and proton source. researchgate.net
Catalytic methods: Utilizing efficient catalysts like palladium to drive reactions. acs.org
Bio-based feedstocks: Exploring the use of renewable resources like furfural. mdpi.com
Atom economy: Designing reactions that maximize the incorporation of starting materials into the final product.
Advancements in Analytical Methodologies for Trace Detection and Identification
The detection and identification of per- and polyfluoroalkyl substances (PFAS), including ethers like methyl perfluoropentyl ether, at trace levels in various environmental matrices is a significant analytical challenge. nih.govresearchgate.net Current state-of-the-art methods primarily rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.comrsc.org This technique offers high sensitivity and selectivity, enabling the detection of PFAS at nanogram per liter (ng/L) or even picogram per gram (pg/g) levels. mdpi.com
Recent advancements focus on improving sample preparation techniques and developing more sophisticated detection methods. Solid-phase extraction (SPE) is a widely used method for pre-concentrating PFAS from water and soil samples, with high recovery rates being crucial for accurate quantification. mdpi.com For air samples, analysis is often performed using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. rsc.org
A significant challenge in PFAS analysis is the presence of numerous isomers and the potential for new and unknown compounds. nih.gov To address this, non-targeted screening methods using high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometry, are being developed. rsc.orgwur.nl Fragment ion flagging (FIF) is an emerging technique that helps in the identification of unknown PFAS at trace levels by searching for characteristic fragment ions in the mass spectra. wur.nl
Table 1: Common Analytical Techniques for PFAS Detection
| Analytical Technique | Common Matrices | Key Advantages |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil, Biota | High sensitivity and selectivity, well-established for targeted analysis. researchgate.netmdpi.comrsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air | Suitable for volatile and semi-volatile PFAS. rsc.org |
Comprehensive Understanding of Environmental Fate and Long-Term Behavior
Understanding the environmental fate and long-term behavior of this compound and other hydrofluoroethers (HFEs) is crucial for assessing their environmental impact. mdpi.com Unlike their predecessors, such as chlorofluorocarbons (CFCs), HFEs have zero ozone depletion potential. yujichemtech.comwikipedia.org Their atmospheric lifetime is primarily determined by their reaction with hydroxyl (OH) radicals in the troposphere. mdpi.com The presence of hydrogen atoms in the ether group makes them more susceptible to atmospheric degradation compared to perfluorinated compounds. mdpi.com
The degradation of fluorinated ethers in the environment can be complex. For some perfluoroalkyl ether carboxylic acids (PFECAs), the cleavage of the ether C-O bond is a significant degradation pathway, which can lead to the formation of smaller, more readily degradable compounds. acs.orgescholarship.org However, the high stability of the carbon-fluorine bond means that many fluorinated compounds are persistent in the environment. nih.gov
The potential for bioaccumulation is another important aspect of their environmental behavior. While some newer fluorinated ethers are designed to be less bioaccumulative, the long-term effects of many of these compounds are still under investigation. escholarship.orgnih.gov Research is ongoing to understand how these substances are transported and transformed in different environmental compartments, including water, soil, and air. europa.eu
Exploration of Novel Applications in High-Technology Sectors
Hydrofluoroethers, including this compound, have found a wide range of applications in high-technology sectors due to their unique combination of properties. yujichemtech.comgeoconproducts.comalfa-chemistry.com These properties include non-flammability, low toxicity, excellent dielectric properties, and thermal stability. yujichemtech.comgeoconproducts.com
One of the primary applications is in the electronics industry as cleaning agents and heat transfer fluids. geoconproducts.comalfa-chemistry.com Their non-conductive nature makes them ideal for cleaning sensitive electronic components without causing damage. geoconproducts.com As heat transfer fluids, they are used in the cooling systems of electronic devices like CPUs and in data centers for immersion cooling. geoconproducts.comalfa-chemistry.comecolink.com
Other high-tech applications include:
Aerospace: Used for cleaning aircraft components and as heat transfer fluids in avionics cooling systems. geoconproducts.com
Medical Devices: Employed for precision cleaning. alfa-chemistry.com
Pharmaceuticals: Utilized as a solvent in the synthesis of active ingredients. alfa-chemistry.com
The versatility of hydrofluoroethers makes them suitable for a variety of specialized applications where performance and safety are critical. wikipedia.org
Table 2: High-Technology Applications of Hydrofluoroethers
| Sector | Application | Key Properties Utilized |
|---|---|---|
| Electronics | Cleaning Agent, Heat Transfer Fluid | Non-flammable, non-conductive, thermal stability. geoconproducts.comalfa-chemistry.com |
| Aerospace | Precision Cleaning, Cooling Fluid | Stability under extreme conditions. geoconproducts.com |
| Medical | Precision Cleaning | Residue-free evaporation. alfa-chemistry.com |
Integration of Experimental and Theoretical Approaches for Predictive Modeling
The integration of experimental data with computational modeling is becoming an increasingly important tool for understanding and predicting the behavior of per- and polyfluoroalkyl substances. nih.govoup.comacs.org Given the vast number of PFAS, it is not feasible to experimentally test all of them for their environmental and toxicological properties. oup.com
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are used to predict the properties and potential toxicity of new and untested chemicals. nih.govoup.comchemsociety.org.ng These models use the chemical structure of a compound to predict its behavior, such as its binding affinity to proteins like human serum albumin, which is a key factor in bioaccumulation. nih.govnih.gov
Molecular dynamics simulations can provide detailed insights into the interactions between PFAS and biological molecules, helping to understand their mechanisms of action. oup.comacs.orgchemsociety.org.ng By combining these in silico approaches with in vitro experimental data, researchers can develop a more comprehensive and predictive framework for assessing the risks associated with PFAS. nih.gov This integrated approach is crucial for designing safer alternatives and for prioritizing chemicals for further testing. nih.gov
Q & A
Q. What analytical techniques are recommended for identifying Methyl perfluoropentyl ether in environmental or biological matrices?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is optimal for identification and quantification. For example, Strynar et al. (2015) employed time-of-flight mass spectrometry (TOFMS) to detect novel perfluoroalkyl ether carboxylic acids (PFECAs) in natural waters, leveraging accurate mass determination to differentiate isomers and co-eluting compounds . Sample preparation should include solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance recovery rates.
Q. What synthetic routes are documented for this compound, and how do reaction conditions influence yield?
Synthesis typically involves fluorination of precursor ethers using catalysts like cesium fluoride under anhydrous conditions. For analogous perfluorovinyl ethers, suspension polymerization with perfluoro(alkyl vinyl ether) (PAVE) monomers (e.g., perfluoropropyl vinyl ether) has been described, where reaction temperature (80–120°C) and solvent polarity directly impact fluorination efficiency and byproduct formation . Post-synthesis purification via fractional distillation is critical to isolate the target compound.
Q. How can spectroscopic methods distinguish this compound from structurally similar perfluoroalkyl ethers?
Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are key. FTIR identifies characteristic C-F stretching vibrations (~1,150–1,250 cm⁻¹), while ¹⁹F NMR resolves distinct chemical shifts for terminal CF₃ groups (-70 to -80 ppm) and ether-linked CF₂ groups (-110 to -120 ppm). Cross-referencing with databases like the EPA CompTox Dashboard improves accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?
Discrepancies often arise from matrix-specific degradation kinetics. Controlled microcosm studies across varying pH (3–10), temperatures (4–30°C), and microbial communities can isolate degradation drivers. For example, aerobic vs. anaerobic conditions may alter hydrolysis rates. Cross-validation with quantitative structure-activity relationship (QSAR) models helps reconcile lab-field discrepancies .
Q. What methodologies assess the bioaccumulation potential of this compound in aquatic ecosystems?
Lipid-water partitioning coefficients (log Kₗw) and bioconcentration factors (BCFs) should be measured using OECD 305 guidelines. In situ sampling of benthic organisms (e.g., mussels) paired with passive samplers (e.g., polyethylene devices) provides field validation. Computational models like EPI Suite estimate bioaccumulation potential when experimental data are limited .
Q. How can in vitro assays evaluate the endocrine-disrupting potential of this compound?
Receptor-specific reporter gene assays (e.g., estrogen receptor alpha luciferase assays) with concentration-response curves (0.1–100 µM) are effective. Include positive controls (e.g., bisphenol A) and account for serum protein binding effects using charcoal-stripped fetal bovine serum. Transcriptomic profiling (RNA-seq) of exposed cell lines identifies downstream pathway activation .
Q. What strategies mitigate cross-contamination risks when analyzing this compound in complex matrices?
Implement strict procedural controls: use PFAS-free consumables (e.g., PTFE-free syringes), avoid fluoropolymer labware, and include field blanks. High-resolution tandem mass spectrometry (HRMS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards) corrects for matrix effects. Collaborative trials across labs enhance reproducibility .
Q. How can regulatory data gaps (e.g., under REACH) be addressed in ecological risk assessments for this compound?
Integrate scattered regulatory data (e.g., ECHA dossiers) with academic literature using systematic review frameworks like PRISMA. Prioritize read-across approaches for structurally similar PFAEs (e.g., GenX) to estimate toxicity endpoints. Advocate for expanded regulatory testing mandates through stakeholder engagement .
Methodological Notes
- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., pH × temperature) in degradation studies .
- Data Validation : Apply multivariate statistics (e.g., principal component analysis) to identify outliers in environmental monitoring datasets .
- Ethical Compliance : Adopt OECD guidelines for in vivo studies to ensure humane endpoints and reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
